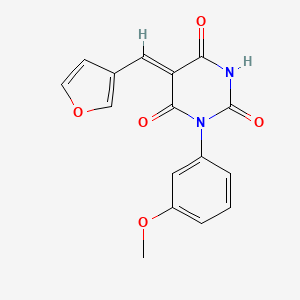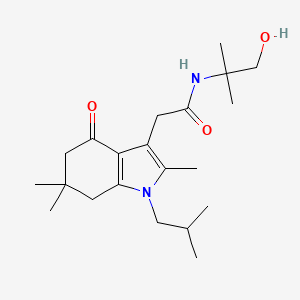![molecular formula C20H15ClN2O5S B4993735 4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4993735.png)
4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, commonly known as CS-1, is a chemical compound that has gained considerable attention in scientific research. It is a sulfonamide derivative of benzoic acid that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of CS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the immune system, leading to the suppression of autoimmune diseases.
Biochemical and Physiological Effects:
CS-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. It has also been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CS-1 is its high potency and selectivity towards cancer cells and inflammation. It has also been found to have low toxicity in animal models. However, its solubility in water is limited, which can pose challenges in lab experiments.
Orientations Futures
There are several future directions for CS-1 research. One potential area of study is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, CS-1 is a promising chemical compound that has shown potential in various scientific research applications. Its high potency and selectivity towards cancer cells and inflammation make it a valuable tool for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. With continued research, CS-1 may prove to be a valuable therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
Méthodes De Synthèse
The synthesis of CS-1 involves the reaction of 4-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure CS-1.
Applications De Recherche Scientifique
CS-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, CS-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-15-6-10-16(11-7-15)22-19(24)14-2-1-3-18(12-14)29(27,28)23-17-8-4-13(5-9-17)20(25)26/h1-12,23H,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDOEXPVCYRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)
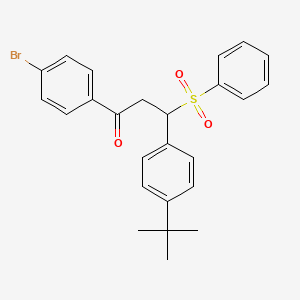
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)
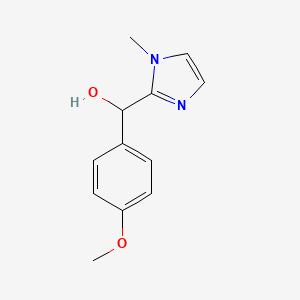
![1-[1-(3-methyl-2-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4993682.png)
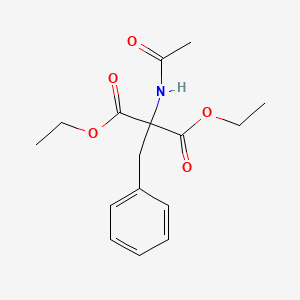
![N'-(4-bromophenyl)-2-butyl-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]hexanohydrazide](/img/structure/B4993708.png)
![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)
![[(2-bromophenyl)(phenyl)methyl]formamide](/img/structure/B4993712.png)
